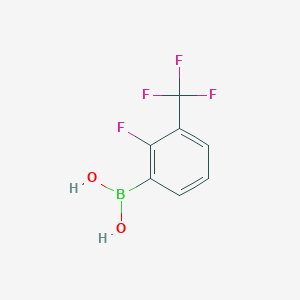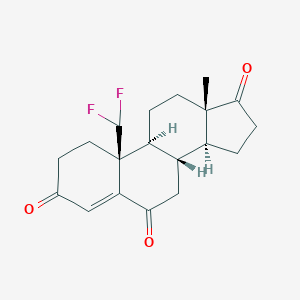
19,19-Difluoroandrost-4-ene-3,6,17-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19,19-Difluoroandrost-4-ene-3,6,17-trione, also known as ATD, is a synthetic steroid that has been extensively studied for its potential applications in scientific research. This compound is a potent aromatase inhibitor, which means that it can prevent the conversion of testosterone into estrogen. This property makes ATD a valuable tool for investigating the role of estrogen in various physiological processes.
Mecanismo De Acción
19,19-Difluoroandrost-4-ene-3,6,17-trione works by inhibiting the activity of the enzyme aromatase, which is responsible for converting testosterone into estrogen. By blocking this conversion, 19,19-Difluoroandrost-4-ene-3,6,17-trione reduces the levels of estrogen in the body, which can have a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
19,19-Difluoroandrost-4-ene-3,6,17-trione has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase testosterone levels in men, which can have a range of beneficial effects on muscle mass, bone density, and cognitive function. 19,19-Difluoroandrost-4-ene-3,6,17-trione has also been shown to reduce the risk of estrogen-dependent cancers, such as breast cancer, by reducing the levels of estrogen in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 19,19-Difluoroandrost-4-ene-3,6,17-trione is its potent aromatase inhibitory activity, which makes it a valuable tool for investigating the role of estrogen in various physiological processes. However, one limitation of 19,19-Difluoroandrost-4-ene-3,6,17-trione is its relatively short half-life, which means that it may need to be administered multiple times in order to maintain its effects.
Direcciones Futuras
There are a number of potential future directions for research on 19,19-Difluoroandrost-4-ene-3,6,17-trione. For example, it could be used to investigate the role of estrogen in the development of neurodegenerative diseases, such as Alzheimer's disease. 19,19-Difluoroandrost-4-ene-3,6,17-trione could also be used to investigate the effects of estrogen on immune function, which could have implications for the treatment of autoimmune diseases. Finally, 19,19-Difluoroandrost-4-ene-3,6,17-trione could be used to develop new treatments for estrogen-dependent cancers, such as breast cancer.
Métodos De Síntesis
19,19-Difluoroandrost-4-ene-3,6,17-trione can be synthesized through a multistep process starting from androstenedione, a naturally occurring steroid hormone. The first step involves the conversion of androstenedione into 19-hydroxyandrostenedione, which is then treated with fluorine gas to produce 19-fluoroandrostenedione. Finally, the addition of a second fluorine atom to the 19 position of the molecule yields 19,19-difluoroandrost-4-ene-3,6,17-trione.
Aplicaciones Científicas De Investigación
19,19-Difluoroandrost-4-ene-3,6,17-trione has been used extensively in scientific research to investigate the role of estrogen in various physiological processes. For example, it has been used to study the effects of estrogen on bone metabolism, cardiovascular function, and cognitive function. 19,19-Difluoroandrost-4-ene-3,6,17-trione has also been used to investigate the mechanisms underlying the development of estrogen-dependent cancers, such as breast cancer.
Propiedades
Número CAS |
147900-24-1 |
|---|---|
Nombre del producto |
19,19-Difluoroandrost-4-ene-3,6,17-trione |
Fórmula molecular |
C19H22F2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione |
InChI |
InChI=1S/C19H22F2O3/c1-18-6-5-13-11(12(18)2-3-16(18)24)9-15(23)14-8-10(22)4-7-19(13,14)17(20)21/h8,11-13,17H,2-7,9H2,1H3/t11-,12-,13-,18-,19-/m0/s1 |
Clave InChI |
RPFWDTPXBAMNKL-JDNLJYLZSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C(F)F |
SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C(F)F |
Sinónimos |
19,19-difluoro-AT 19,19-difluoroandrost-4-ene-3,6,17-trione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



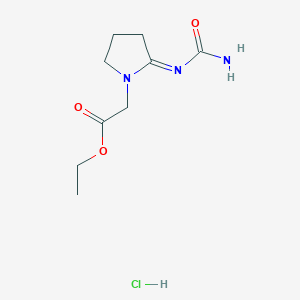
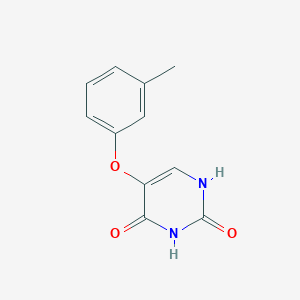
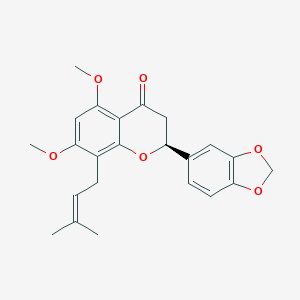
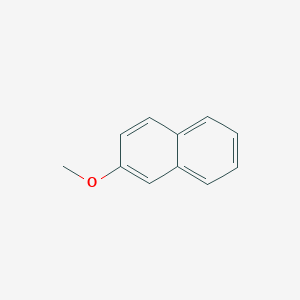
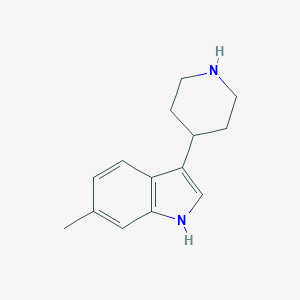

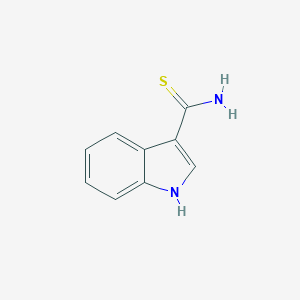
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
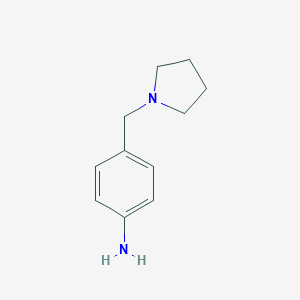
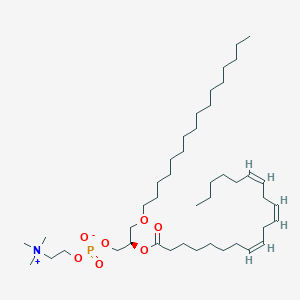
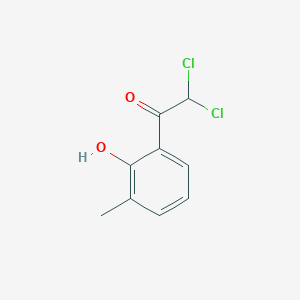
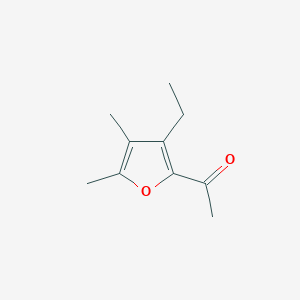
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
